tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl 3,3-dimethylazetidine-1-carboxylate with formylating agents can yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted azetidines.
Scientific Research Applications
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and formyl group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
tert-Butyl 3-formylazetidine-1-carboxylate: This compound lacks the dimethyl substitution on the azetidine ring, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1824218-84-9 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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